molecular formula C18H14ClFN6O B10993917 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B10993917
M. Wt: 384.8 g/mol
InChI Key: MUYAYLXCBSMNHB-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a combination of indole, tetrazole, and benzamide moieties

Properties

Molecular Formula

C18H14ClFN6O

Molecular Weight

384.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H14ClFN6O/c19-12-1-3-16-14(7-12)11(9-22-16)5-6-21-18(27)15-8-13(20)2-4-17(15)26-10-23-24-25-26/h1-4,7-10,22H,5-6H2,(H,21,27)

InChI Key

MUYAYLXCBSMNHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Indole Derivative: The synthesis begins with the preparation of the 5-chloro-1H-indole-3-yl derivative. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Alkylation: The indole derivative is then alkylated with an appropriate ethylating agent to introduce the ethyl group at the 2-position.

    Tetrazole Formation:

    Coupling with Benzamide: The final step involves coupling the tetrazole-indole intermediate with 5-fluoro-2-aminobenzamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically forming oxindole derivatives.

    Reduction: Reduction of the nitro group (if present) on the benzamide ring can be achieved using hydrogenation or metal hydrides.

    Substitution: The chloro and fluoro substituents on the indole and benzamide rings, respectively, can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted indole or benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Potential therapeutic agent for treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The indole moiety is known for its ability to bind to various biological targets, while the tetrazole ring can mimic carboxylate groups, enhancing binding affinity. The benzamide portion may interact with proteins through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both indole and tetrazole rings enhances its potential for diverse biological activities, making it a valuable compound for research and development.

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H15ClF N4O
  • Molecular Weight : 306.75 g/mol
  • CAS Number : 931374-75-3

The compound's biological activity is primarily attributed to its structural components, which include an indole moiety and a tetrazole group. These structures are known to interact with various biological targets, influencing pathways involved in cancer progression and inflammation.

Biological Activities

  • Antitumor Activity
    • Recent studies have indicated that compounds featuring indole and tetrazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against breast and colon cancer cells, suggesting potent antitumor properties .
  • Anti-inflammatory Effects
    • The compound's ability to modulate inflammatory pathways has been noted, particularly through inhibition of pro-inflammatory cytokines. This activity is essential in conditions such as rheumatoid arthritis and inflammatory bowel disease .
  • Antimicrobial Properties
    • Preliminary tests have suggested that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. The presence of the tetrazole group may enhance its interaction with microbial enzymes, leading to increased efficacy .

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indole-tetrazole derivatives, including this compound. The compound was tested against various cancer cell lines, showing promising results with an IC50 value of approximately 20 µM against MCF-7 (breast cancer) cells and 15 µM against HCT116 (colon cancer) cells .

Case Study 2: Inhibition of Inflammatory Cytokines

Another study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a significant reduction in TNF-alpha and IL-6 levels following treatment with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypeTarget Cells/OrganismsIC50 Values (µM)Reference
Antitumor ActivityMCF-7 (Breast Cancer)20
HCT116 (Colon Cancer)15
Anti-inflammatoryMurine Model-
AntimicrobialStaphylococcus aureus-

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